An In-depth Technical Guide to 3-Noradamantanecarboxylic Acid
An In-depth Technical Guide to 3-Noradamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Noradamantanecarboxylic acid, a tricyclic saturated carboxylic acid, presents a unique structural scaffold that has garnered interest within the scientific community. Its rigid, cage-like structure, derived from the noradamantane framework, imparts distinct physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 3-noradamantanecarboxylic acid, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
3-Noradamantanecarboxylic acid (CAS No: 16200-53-6) is a white crystalline solid with a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1] It is characterized by its insolubility in water and solubility in organic solvents such as methanol.[2] Key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Melting Point | 104-108 °C | [2] |
| Boiling Point (estimated) | 234.44 °C | [2] |
| pKa (predicted) | 4.78 | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility | Insoluble in water, soluble in methanol | [2] |
Synthesis of Adamantane Carboxylic Acid Derivatives: Experimental Protocols
General Protocol for Koch-Haaf Carboxylation of Adamantane
This procedure describes the synthesis of 1-adamantanecarboxylic acid from adamantane.[3]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride
-
98% Formic acid
-
t-Butyl alcohol
-
15N Ammonium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
A 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet tube is charged with 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g of adamantane.[3]
-
The mixture is cooled to 17–19°C in an ice bath, and 1 ml of 98% formic acid is added.[3]
-
A solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid is added dropwise over 1–2 hours, maintaining the temperature at 17–25°C.[3]
-
The reaction mixture is stirred for an additional 30 minutes and then poured onto 700 g of crushed ice.[3]
-
The layers are separated, and the aqueous acid layer is extracted with three 100-ml portions of carbon tetrachloride.[3]
-
The combined organic layers are shaken with 110 ml of 15N ammonium hydroxide, and the resulting crystalline ammonium 1-adamantanecarboxylate is collected by filtration.[3]
-
The salt is washed with cold acetone and then suspended in 250 ml of water.[3]
-
The suspension is acidified with 25 ml of 12N hydrochloric acid and extracted with 100 ml of chloroform.[3]
-
The chloroform layer is dried over anhydrous sodium sulfate and evaporated to yield crude 1-adamantanecarboxylic acid.[3]
-
The crude product can be recrystallized from a mixture of methanol and water.[3]
Logical Relationship of Synthesis Steps
Spectroscopic Analysis
Detailed spectroscopic data for 3-noradamantanecarboxylic acid is limited. However, the general spectral characteristics of carboxylic acids can be applied for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a carboxylic acid is characterized by a highly deshielded signal for the acidic proton of the carboxyl group, typically appearing in the range of 10-13 ppm.[4] This signal is often broad. Protons on carbons adjacent to the carboxyl group will appear in the range of 2.0-2.5 ppm. The complex, rigid structure of the noradamantane cage would result in a series of overlapping multiplets for the aliphatic protons.
¹³C NMR: The most characteristic signal in the ¹³C NMR spectrum of a carboxylic acid is the carbonyl carbon, which resonates in the downfield region of 170-185 ppm.[5] The carbons of the noradamantane skeleton would appear in the upfield region, with their specific chemical shifts influenced by their proximity to the carboxylic acid group and their position within the cage structure.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is distinguished by two prominent absorption bands:
-
A very broad O-H stretching band in the region of 2500-3300 cm⁻¹. This broadening is a result of hydrogen bonding.
-
A strong C=O stretching band between 1700 and 1725 cm⁻¹.[4]
Mass Spectrometry
The mass spectrum of a carboxylic acid typically shows a molecular ion peak (M⁺). Common fragmentation patterns include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).[6] For 3-noradamantanecarboxylic acid, fragmentation of the noradamantane cage would also be expected, leading to a complex fragmentation pattern.
Chemical Reactivity
The chemical reactivity of 3-noradamantanecarboxylic acid is primarily dictated by the carboxylic acid functional group.
Esterification
Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reaction, known as the Fischer esterification, is a reversible process.[7] The general workflow is depicted below.
Amide Formation
Amides can be synthesized from carboxylic acids through various methods. A common approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine.[8] Direct condensation with an amine is also possible but often requires high temperatures or the use of coupling agents.[8]
Decarboxylation
Decarboxylation, the removal of the carboxyl group as carbon dioxide, typically requires harsh conditions for simple carboxylic acids. However, the presence of certain functional groups on the α-carbon can facilitate this reaction.[4] The stability of the noradamantane carbocation that would be formed upon decarboxylation could influence the feasibility of this reaction.
Biological Activity
While extensive biological data for 3-noradamantanecarboxylic acid is not available, it has been identified as an anti-virulence compound. Specifically, it targets the phosphotyrosine-binding pocket of YopH, an essential virulence factor of Yersinia pestis, the causative agent of plague.[1] This finding suggests its potential as a lead compound for the development of novel antibacterial agents.
Derivatives of adamantane carboxylic acids have shown a broad range of biological activities, including antiviral and antibacterial properties.[9][10] This highlights the potential of the adamantane scaffold in drug discovery.
Conclusion
3-Noradamantanecarboxylic acid is a fascinating molecule with a unique three-dimensional structure. While detailed experimental data for this specific compound is somewhat limited in the public domain, its structural similarity to other adamantane derivatives and the general principles of carboxylic acid chemistry provide a solid foundation for its further investigation and application. The information presented in this guide serves as a valuable resource for researchers and scientists interested in exploring the potential of 3-noradamantanecarboxylic acid in the development of new therapeutics and advanced materials. Further research is warranted to fully elucidate its chemical and biological properties.
References
- 1. VFDB - anti-virulence compound 3-Noradamantanecarboxylic acid [mgc.ac.cn]
- 2. Decarboxylation [organic-chemistry.org]
- 3. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Page loading... [wap.guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologically active polycycloalkanes. 1. Antiviral adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
